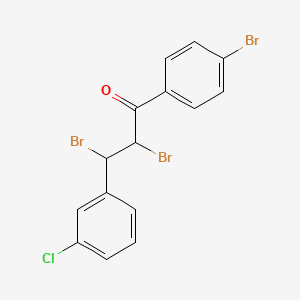
1-Propanone, 2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanona, 2,3-dibromo-1-(4-bromofenil)-3-(3-clorofenil)- es un compuesto orgánico que pertenece a la clase de las cetonas. Este compuesto se caracteriza por la presencia de sustituyentes de bromo y cloro en sus anillos fenilo, lo que puede influir significativamente en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Propanona, 2,3-dibromo-1-(4-bromofenil)-3-(3-clorofenil)- generalmente implica reacciones orgánicas de varios pasos. Una ruta posible podría ser:
Bromación: Comenzando con una cetona fenílica adecuada, la bromación se puede llevar a cabo utilizando bromo en presencia de un catalizador como el bromuro de hierro(III).
Cloración: La cloración del anillo fenilo se puede lograr utilizando gas cloro u otros agentes clorantes como el cloruro de sulfuryl.
Reacción de Acoplamiento: El paso final puede implicar el acoplamiento de los anillos fenilo bromados y clorados con un esqueleto de propanona utilizando un catalizador adecuado y condiciones de reacción.
Métodos de Producción Industrial
Los métodos de producción industrial para estos compuestos a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para catalizadores y optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Propanona, 2,3-dibromo-1-(4-bromofenil)-3-(3-clorofenil)- puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros nucleófilos.
Oxidación y Reducción: El grupo cetona se puede reducir a un alcohol u oxidar a un ácido carboxílico.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar moléculas más grandes.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de oxidación y reducción producirán los alcoholes o ácidos correspondientes.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis orgánica.
Biología: Puede estudiarse por su actividad biológica y potencial como agente farmacéutico.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Propanona, 2,3-dibromo-1-(4-bromofenil)-3-(3-clorofenil)- depende de sus interacciones específicas con los objetivos moleculares. Estos pueden incluir:
Inhibición Enzimática: El compuesto puede inhibir enzimas específicas uniéndose a sus sitios activos.
Unión a Receptores: Puede interactuar con receptores celulares, influyendo en las vías de transducción de señales.
Reactividad Química: La presencia de átomos de bromo y cloro puede hacer que el compuesto sea reactivo hacia nucleófilos y electrófilos.
Comparación Con Compuestos Similares
Compuestos Similares
1-Propanona, 2,3-dibromo-1-(4-bromofenil)-3-fenil-: Estructura similar pero carece del sustituyente cloro.
1-Propanona, 2,3-dibromo-1-(4-clorofenil)-3-(3-clorofenil)-: Estructura similar pero con diferentes sustituyentes de halógeno.
Propiedades
Número CAS |
649739-66-2 |
|---|---|
Fórmula molecular |
C15H10Br3ClO |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
2,3-dibromo-1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H10Br3ClO/c16-11-6-4-9(5-7-11)15(20)14(18)13(17)10-2-1-3-12(19)8-10/h1-8,13-14H |
Clave InChI |
ADRMSSSHMHRCFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















